molecular formula C14H18N4OS B2436089 N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide CAS No. 321429-91-8

N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2436089
CAS No.: 321429-91-8
M. Wt: 290.39
InChI Key: JTEUPZGLAKUYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide” is a small molecule with the chemical formula C25H34N8O4S . It belongs to the class of organic compounds known as thiazolecarboxamides, which are heterocyclic compounds containing a thiazole ring bearing a carboxylic acid amide group .

Scientific Research Applications

1. Stem Cell Research

N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, a derivative of the compound , is known for enhancing the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This discovery is pivotal in stem cell research, particularly in the development of more efficient stem cell generation procedures, potentially without the ethical concerns associated with embryonic stem cells (Ries, Granitzka, Stalke, & Ducho, 2013).

2. Anticancer Properties

Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the compound, have shown significant cytotoxic activity against various cancer cell lines. This includes murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some derivatives demonstrated potent cytotoxic effects with IC(50) values less than 10 nM, indicating their potential as anticancer agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

3. Synthesis of Pyrazole-4-carboxamides

A novel synthesis method for pyrazole-4-carboxamides using N-(3-(dimethylamino)-2-formylacryloyl)formamide, an intermediate structurally similar to the compound, has been reported. This method provides an efficient route for constructing such compounds, which are of interest in various chemical and pharmaceutical applications (Jachak, Ghagare, Birari, Rote, Kazi, Jachak, & Toche, 2010).

4. Corrosion Inhibition

Benzothiazole derivatives, closely related to the compound, have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors demonstrated higher inhibition efficiencies and extra stability compared to previously reported inhibitors, indicating their potential use in protecting metal surfaces (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

5. Dynamin GTPase Inhibitors

Focused library development of indole-based compounds, including derivatives of the compound, confirmed the critical role of the tertiary dimethylamino-propyl moiety for inhibiting dynamin GTPase. This discovery is significant in the context of cellular endocytosis and might have implications in the study of various cellular processes (Gordon, Venn-Brown, Robertson, Young, Chau, Mariana, Whiting, Chircop, Robinson, & McCluskey, 2013).

Mechanism of Action

The mechanism of action for “N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide” is not available in the retrieved data .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-18(2)9-3-6-16-13(19)12-10-20-14(17-12)11-4-7-15-8-5-11/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEUPZGLAKUYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CSC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.